molecular formula C21H18N2O6 B11079151 Dimethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Dimethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11079151
M. Wt: 394.4 g/mol
InChI Key: SYXVVCNKPGXHKS-UHFFFAOYSA-N
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Description

Dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with a unique molecular structure. This compound belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities . The presence of the furobenzofuran core in its structure makes it a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the furobenzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

Dimethyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to its specific substitution pattern and the presence of the furobenzofuran core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

dimethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C21H18N2O6/c1-9-4-6-10(7-5-9)13-15-12(28-19(23)16(15)21(25)27-3)8-11-14(20(24)26-2)18(22)29-17(11)13/h4-8H,22-23H2,1-3H3

InChI Key

SYXVVCNKPGXHKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC4=C2C(=C(O4)N)C(=O)OC)C(=C(O3)N)C(=O)OC

Origin of Product

United States

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